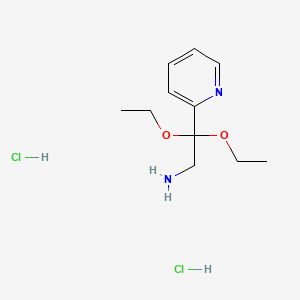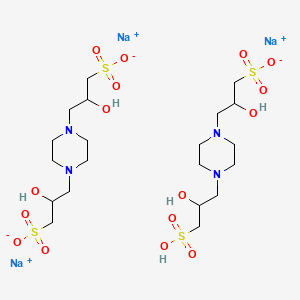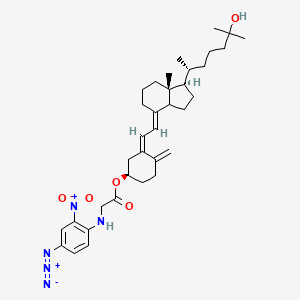
2,6-Diaminopyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diaminopyridin-3-ol is a chemical compound with the molecular formula C5H7N3O . It appears as a dark green substance . It’s an intermediate in the synthesis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine .
Synthesis Analysis
The synthesis of 2,6-Diaminopyridin-3-ol involves complex chemical reactions . For instance, one study describes the synthesis of poly(2,6-diaminopyridine) using a rotating packed bed for efficient production of polypyrrole-derived electrocatalysts . Another study discusses the treatment of 2,6-diiminopyridine with [MgI2 (OEt2)2] to give an adduct complex .Chemical Reactions Analysis
The chemical reactions involving 2,6-Diaminopyridin-3-ol are complex and can lead to a variety of products . For example, the reactions of C-arylphosphorylated derivatives of 2,6-diaminopyridine and 1,3-diaminobenzene with acetic anhydride afforded new acylated products .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for 2,6-Diaminopyridin-3-ol could involve its use in the synthesis of other compounds . For example, one study proposes a facile and efficient synthesis method for poly(2,6-diaminopyridine) which could also be extended to the production of other polypyridine-derived electrocatalysts .
Propriétés
IUPAC Name |
2,6-diaminopyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H4,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRMDLPJHQLXGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanoic acid, 2-[(chloroacetyl)amino]-2-ethyl- (9CI)](/img/no-structure.png)
![2,8-Methanopyrido[3,4-b]pyrazine](/img/structure/B561060.png)



![Trisodium;4-[[4-chloro-6-[3-[[1-ethyl-4-methyl-6-oxido-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]-4-sulfoanilino]-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B561068.png)


![(2S,3R,4S,5R)-2-[[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-17-[(2R)-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-2-yl]-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B561074.png)

